Product packaging for Icosa-5,8,11,14,17-pentaen-19-ynoic acid(Cat. No.:)

Icosa-5,8,11,14,17-pentaen-19-ynoic acid

Cat. No.: B10764889
M. Wt: 298.4 g/mol
InChI Key: FCLMKCFLVGHPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosa-5,8,11,14,17-pentaen-19-ynoic acid is a synthetically designed, polyunsaturated fatty acid (PUFA) analog that incorporates a unique alkyne moiety at the 19th carbon. This structural modification makes it an invaluable chemical tool for advanced research in lipidomics and cell signaling. Its primary research value lies in its application in click chemistry, where the terminal alkyne group allows for bioorthogonal conjugation with azide-tagged probes. This enables precise labeling, isolation, and visualization of incorporated lipids, facilitating the study of PUFA uptake, trafficking, and metabolism within complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O2 B10764889 Icosa-5,8,11,14,17-pentaen-19-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

icosa-5,8,11,14,17-pentaen-19-ynoic acid

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)

InChI Key

FCLMKCFLVGHPHY-UHFFFAOYSA-N

Canonical SMILES

C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Nomenclature and Advanced Structural Considerations of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid

Systematic IUPAC Naming Conventions for Complex Icosanoids

The nomenclature of complex organic molecules like Icosa-5,8,11,14,17-pentaen-19-ynoic acid is governed by the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukuiuc.edu This system provides a clear and unambiguous name that describes the precise structure of the molecule. The name can be deconstructed to understand the underlying chemical framework.

The parent chain of this molecule is identified as a twenty-carbon carboxylic acid, indicated by the prefix "icosa-" for twenty carbons and the suffix "-oic acid" for the carboxyl group (-COOH). qmul.ac.uklumenlearning.com According to IUPAC rules, the carbon of the carboxyl group is designated as carbon-1 (C1). qmul.ac.uk

The presence and location of multiple double and triple bonds are specified within the name. The term "pentaen" indicates five carbon-carbon double bonds, and "yn" signifies a carbon-carbon triple bond. libretexts.org The numbers preceding these terms—5, 8, 11, 14, and 17—denote the starting position of each of the five double bonds along the carbon chain. uiuc.edu The number 19 indicates the starting position of the triple bond. Therefore, the name communicates a 20-carbon chain with a carboxylic acid at one end, five double bonds at positions 5, 8, 11, 14, and 17, and a triple bond at position 19.

A summary of the IUPAC nomenclature breakdown is provided in the table below.

ComponentMeaning
Icosa-Twenty-carbon chain
-pentaen-Five carbon-carbon double bonds
-yn-One carbon-carbon triple bond
-oic acidCarboxylic acid functional group
5,8,11,14,17-Locants for the double bonds
19-Locant for the triple bond

Conformational Analysis and Flexibility of this compound

The conformational flexibility of this compound is a key determinant of its biological interactions. This flexibility is primarily due to the rotation around the numerous carbon-carbon single bonds in its long acyl chain. The presence of five cis double bonds introduces significant kinks in the chain, leading to a more compact and curved conformation compared to a saturated fatty acid of the same length. wikipedia.org This compact structure is believed to be important for the fluidity of cell membranes.

Isotopic Variants and Derivatives of this compound for Research

Isotopically labeled versions of this compound are invaluable tools in biomedical research, allowing for the tracing of its metabolic fate and quantification in complex biological samples. Common isotopes used for labeling include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). nih.govnih.govresearchgate.net

Deuterium (²H) Labeling: The replacement of hydrogen with deuterium at specific positions can be used to create heavy-labeled internal standards for mass spectrometry-based quantification. nih.gov This allows for precise measurement of the endogenous levels of the fatty acid. Deuteration at bis-allylic positions can also be used to study kinetic isotope effects in enzymatic reactions and to investigate the role of lipid peroxidation. nih.govacs.org

Carbon-13 (¹³C) Labeling: Uniformly or specifically ¹³C-labeled this compound can be used in metabolic studies. nih.gov The incorporation of the ¹³C label into downstream metabolites can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, providing insights into its metabolic pathways.

The table below summarizes the common isotopic labels and their primary research applications.

IsotopeCommon Labeling StrategyPrimary Research Applications
Deuterium (²H)Site-specificInternal standards for mass spectrometry, kinetic isotope effect studies
Carbon-13 (¹³C)Uniform or site-specificMetabolic pathway tracing using NMR and mass spectrometry
Carbon-14 (¹⁴C)Typically at C-1ADME studies, sensitive quantification in biological samples

Biosynthetic Pathways and Enzymatic Transformations of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid Non Human Focus

Proposed Biogenetic Routes to Long-Chain Fatty Acids with Alkyne and Alkene Moieties

The biosynthesis of a complex fatty acid like Icosa-5,8,11,14,17-pentaen-19-ynoic acid is proposed to be a multi-step process involving the coordinated action of several enzyme families. The biogenetic route would logically begin with a common fatty acid precursor and proceed through a series of desaturation and elongation reactions to construct the C20 polyunsaturated backbone. The final, defining feature—the terminal alkyne—would be installed in a subsequent, specialized enzymatic step.

This pathway integrates two major metabolic routes:

The Polyunsaturated Fatty Acid (PUFA) Pathway: This involves the sequential introduction of double bonds by fatty acid desaturases and the extension of the carbon chain by elongases.

The Acetylenic Natural Product Pathway: This route provides the enzymatic machinery capable of converting a carbon-carbon single or double bond into a triple bond (alkyne).

Role of Desaturases in Introducing Multiple Double Bonds

Fatty acid desaturases are a critical class of enzymes that catalyze the formation of double bonds in the acyl chains of fatty acids. wikipedia.org These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (like NADH or NADPH) to carry out the dehydrogenation reaction. wikipedia.org The synthesis of a penta-unsaturated fatty acid requires the successive action of multiple desaturases, often working in concert with fatty acid elongase enzymes that extend the carbon chain.

The formation of the 5,8,11,14,17-pentaene structure likely follows the well-established ω-3 (omega-3) PUFA synthesis pathway. This process begins with an 18-carbon precursor, α-linolenic acid (ALA; 18:3, ω-3), and proceeds through a series of alternating desaturation and elongation steps.

The positions of the double bonds in this compound are designated from the carboxyl end (delta-notation). The pathway to generate this specific arrangement involves a cascade of "front-end" desaturases and elongases.

Δ6-Desaturase: The initial step in the conversion of ALA.

Elongase: Adds a two-carbon unit to the C18 intermediate, forming a C20 fatty acid.

Δ5-Desaturase: Introduces a double bond at the Δ5 position.

Δ17-Desaturase: The final desaturation step is catalyzed by a Δ17-desaturase. This type of enzyme is responsible for converting ω-6 fatty acids into their ω-3 counterparts. For instance, a Δ17-desaturase converts arachidonic acid (ARA; 20:4, ω-6) into eicosapentaenoic acid (EPA; 20:5, ω-3) by introducing a double bond between the 17th and 18th carbons. nih.govgoogle.comgoogle.com These enzymes exhibit a preference for C20 substrates over C18 substrates. nih.gov

The sequential enzymatic reactions leading to the eicosapentaenoyl backbone are summarized in the table below.

PrecursorEnzymeProductProduct Structure
α-Linolenic acid (ALA)Δ6-DesaturaseStearidonic acid (SDA)18:4(n-3)
Stearidonic acid (SDA)ElongaseEicosatetraenoic acid (ETA)20:4(n-3)
Eicosatetraenoic acid (ETA)Δ5-DesaturaseEicosapentaenoic acid (EPA)20:5(n-3)

Mechanisms of Terminal Alkyne Formation in Natural Product Biosynthesis

The introduction of a terminal alkyne is a rare and specialized biochemical transformation. Two primary enzymatic mechanisms have been characterized for this process in various organisms. nih.gov

Fatty Acid Desaturase/Acetylenase: This is the most plausible mechanism for modifying a fatty acid. It is catalyzed by a bifunctional membrane-bound enzyme, often a non-heme diiron protein, that performs two sequential dehydrogenation reactions. nih.gov The enzyme first converts a terminal alkene (C=C) into an alkyne (C≡C). nih.govnih.gov In the biosynthesis of the marine natural product jamaicamide, the enzyme JamB catalyzes the formation of a terminal alkyne on an acyl carrier protein (ACP)-tethered fatty acid. nih.gov This suggests that a similar enzyme could act on a C20 PUFA precursor with a terminal double bond to form the 19-yne structure.

PLP-Dependent Alkyne Synthase: A more complex, multi-enzyme pathway has been identified for the biosynthesis of the amino acid L-β-ethynylserine. This pathway does not start from a fatty acid but involves halogenation, oxidative C-C bond cleavage, and the action of a pyridoxal-5′-phosphate (PLP)-dependent enzyme (BesB) that isomerizes an allene (B1206475) intermediate into a terminal alkyne. nih.gov This mechanism is less likely for a long-chain fatty acid modification.

Given the substrate, a fatty acid acetylenase acting on a suitable precursor is the most probable enzymatic route for generating the terminal alkyne of this compound.

Potential Precursors and Intermediate Metabolites in this compound Biosynthesis

The complete biosynthetic pathway for this compound is hypothetical but can be constructed from the principles outlined above. The pathway would begin with a common C18 PUFA and proceed through elongation and desaturation to form a C20 pentaene precursor. The final step would be the formation of the terminal alkyne. A critical, yet hypothetical, precursor would be a fatty acid with a terminal double bond, such as icosa-5,8,11,14,17,19-hexaenoic acid, which could then be converted to the final product by an acetylenase.

The proposed biosynthetic pathway is detailed in the table below.

StepSubstrateEnzyme SystemIntermediate/Product
1α-Linolenic acid (18:3, n-3)Δ6-DesaturaseStearidonic acid (18:4, n-3)
2Stearidonic acid (18:4, n-3)C18-C20 ElongaseEicosatetraenoic acid (20:4, n-3)
3Eicosatetraenoic acid (20:4, n-3)Δ5-DesaturaseEicosapentaenoic acid (20:5, n-3)
4Eicosapentaenoic acid (20:5, n-3)Hypothetical Δ19-DesaturaseIcosa-5,8,11,14,17,19-hexaenoic acid
5Icosa-5,8,11,14,17,19-hexaenoic acidTerminal AcetylenaseThis compound

Enzymatic Oxidation and Reduction Pathways of this compound

Once synthesized, this compound would be subject to various metabolic fates, primarily catabolism for energy or modification into other bioactive molecules.

Beta-Oxidation: The primary pathway for fatty acid degradation is mitochondrial and peroxisomal β-oxidation. This process sequentially shortens the fatty acid chain to produce acetyl-CoA. However, the degradation of PUFAs requires auxiliary enzymes, such as isomerases and reductases, to handle the double bonds. The presence of a terminal alkyne may further complicate this process, potentially acting as an inhibitor to certain β-oxidation enzymes. imrpress.comresearchgate.net Studies on other 2-alkynoic acids have shown they can inhibit both fatty acid synthesis and degradation. researchgate.net

Omega (ω)-Oxidation: This is an alternative oxidative pathway that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal (ω) carbon. researchgate.net While typically a minor pathway, it can become more significant when β-oxidation is impaired. The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: PUFAs like arachidonic acid and EPA are well-known substrates for LOX and COX enzymes, leading to the formation of eicosanoids (prostaglandins, leukotrienes, etc.). Studies using ω-alkynyl surrogates of natural PUFAs have shown that these analogs can be oxidized by LOX and COX enzymes. acs.org However, the reaction rates may be reduced, and the product profiles can be altered compared to their natural counterparts. The ω-alkyne group can cause a conformational change in the fatty acid when bound to the enzyme, affecting the reaction outcome. acs.org

Investigation of this compound within Lipid Metabolic Networks in Model Organisms

Studying the metabolic fate of a novel fatty acid like this compound requires its production in a tractable biological system. Metabolic engineering provides a powerful approach to achieve this. By introducing the requisite biosynthetic genes—desaturases, elongases, and a terminal acetylenase—into a suitable host, it is possible to produce the target compound. nih.gov

Oleaginous organisms like the yeast Yarrowia lipolytica or the fungus Mortierella alpina are excellent chassis for this purpose, as they naturally produce and accumulate large quantities of lipids and have established genetic tools for engineering their PUFA pathways. nih.govntu.edu.sg

Once produced, the incorporation and metabolism of the alkynoic fatty acid can be traced. The terminal alkyne itself serves as a unique chemical handle. This feature can be exploited by "click chemistry," a bioorthogonal reaction that allows for the specific tagging of alkyne-containing molecules with probes for fluorescence microscopy or mass spectrometry. nih.gov This technique enables researchers to:

Track the incorporation of the fatty acid into different lipid classes (e.g., triacylglycerols, phospholipids).

Visualize its subcellular localization.

Identify and quantify its metabolic products.

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

The precise biosynthetic pathway of this compound has not been extensively detailed in scientific literature. However, the elucidation of biosynthetic routes for structurally similar polyunsaturated fatty acids (PUFAs) and compounds featuring terminal alkynes provides a robust framework for proposing and investigating its formation. Isotopic labeling is a powerful and indispensable tool in these studies, allowing researchers to trace the incorporation of labeled precursors into the final molecule, thereby mapping the sequence of enzymatic reactions.

Stable isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), and oxygen-18 (¹⁸O) are commonly employed. These isotopes can be introduced into the biological system through labeled precursors like acetate (B1210297), specific fatty acids, or even labeled water. The distribution of these isotopes in the target molecule is then analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of highly unsaturated fatty acids, such as the eicosapentaenoic acid (EPA) backbone of the target molecule, isotopic labeling has been pivotal in understanding the desaturation and elongation steps. For instance, studies in marine microalgae, which are primary producers of long-chain PUFAs, have utilized ¹³C-labeled precursors to unravel the pathways leading to EPA. nih.govnih.gov By supplying ¹³C-labeled acetate or fatty acid precursors like α-linolenic acid (ALA), researchers can track the flow of carbon through the biosynthetic machinery. Analysis of the resulting ¹³C-enriched EPA reveals the sequence of desaturase and elongase enzyme activities. nih.gov

Similarly, deuterium-labeled fatty acids have been used in marine zooplankton to probe their capacity for PUFA biosynthesis. oup.comnerc.ac.ukresearchgate.net In these experiments, a deuterated precursor, such as D₅-18:3n-3 (linolenic acid), is introduced, and the incorporation of the deuterium label into longer and more unsaturated fatty acids is monitored. oup.comnerc.ac.ukresearchgate.net This approach helps to quantify the activity of the biosynthetic pathway.

The formation of the terminal alkyne at the C-19 position represents a unique biosynthetic step. While not directly studied for this compound, research on other natural products has identified acetylenase enzymes, which are often modified fatty acid desaturases. nih.govnih.govescholarship.org These enzymes catalyze the conversion of a terminal double bond to a triple bond. An isotopic labeling strategy to investigate this step in the biosynthesis of our target compound would likely involve the synthesis of a precursor fatty acid with a terminal vinyl group, for example, icosa-5,8,11,14,17-pentaen-19-enoic acid. This precursor could be synthesized with ¹³C labels at positions 19 and 20. Introduction of this labeled precursor into a producing organism would be followed by analysis of the isolated this compound. The retention and location of the ¹³C labels would provide strong evidence for the action of a terminal acetylenase.

The table below summarizes hypothetical isotopic labeling experiments that could be conducted to elucidate the biosynthetic pathway of this compound, based on established methodologies for similar compounds.

Labeled Precursor Isotope Objective Analytical Method Expected Outcome
Acetate¹³CTo determine the de novo synthesis of the fatty acid backbone.GC-MS, ¹³C-NMRIncorporation of ¹³C throughout the carbon chain of the target molecule.
α-Linolenic Acid (ALA)¹³C, ²HTo investigate the role of ALA as a precursor and the activity of elongase and desaturase enzymes.LC-MS/MSDetection of the label in the C20 backbone of the target molecule.
Icosa-5,8,11,14,17-pentaenoic Acid (EPA)¹³C, ²HTo determine if EPA is a direct precursor to the target molecule.LC-MS/MSEfficient incorporation of the labeled EPA into the final product.
Icosa-5,8,11,14,17-pentaen-19-enoic Acid¹³CTo probe the final step of terminal alkyne formation.HRMS, ¹³C-NMRRetention of the ¹³C label at the C-19 and C-20 positions, confirming the conversion of a vinyl group to an alkyne.
Molecular Oxygen¹⁸OTo investigate the mechanism of desaturase and acetylenase enzymes.Mass SpectrometryIncorporation of ¹⁸O into the carboxyl group or potentially other oxygenated metabolites, providing insight into enzymatic mechanisms.

These isotopic labeling strategies, combined with genetic and biochemical studies of the putative biosynthetic enzymes, would be essential to fully uncover the pathway leading to this compound in non-human organisms.

Advanced Analytical and Spectroscopic Characterization of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For Icosa-5,8,11,14,17-pentaen-19-ynoic acid (molecular formula: C₂₀H₂₆O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. Techniques such as those utilizing an Orbitrap or time-of-flight (TOF) analyzer are capable of mass accuracies within a few parts per million (ppm). mdpi.com

In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant precursor ion. mdpi.com The analysis provides an experimental mass that can be compared against the theoretical mass to confirm the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged fragments. For long-chain fatty acids, fragmentation patterns can reveal information about the carbon chain and the position of functional groups. Common fragmentation pathways for carboxylates include the loss of water and carbon dioxide. The presence of the pentaene system and the terminal alkyne group would be expected to yield a unique fragmentation fingerprint, aiding in its structural confirmation when compared to related fatty acids like Eicosapentaenoic Acid (EPA). google.comlipotype.com

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₂₀H₂₆O₂
Monoisotopic Mass 298.1933 g/mol
Primary Ion (Negative Mode) [M-H]⁻

| Expected m/z of [M-H]⁻ | 297.1859 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Double and Triple Bonds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. aocs.org

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide foundational information by identifying the different chemical environments of hydrogen and carbon atoms within the molecule. researchgate.net The chemical shifts are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum of this compound, distinct regions would correspond to specific protons. nih.govmagritek.com The olefinic protons of the five double bonds are expected to resonate in the 5.3-5.6 ppm range. The bis-allylic protons, situated between two double bonds, typically appear around 2.8 ppm, while other allylic protons are found near 2.0-2.3 ppm. magritek.com A characteristic signal for the terminal alkyne proton (≡C-H) would be expected in the 2.0-3.0 ppm range.

The ¹³C NMR spectrum offers a wider spectral dispersion, often allowing for the resolution of every carbon atom. ilps.org Key signals include the carboxyl carbon around 175-180 ppm, olefinic carbons between 125-135 ppm, and the acetylenic carbons of the terminal alkyne group, which are anticipated to appear at approximately 70 ppm (≡C-H) and 85 ppm (-C≡). mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups

Functional Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxyl (-COOH) 10.0-12.0 (often broad/not observed) 175-180
Olefinic (-CH=CH-) 5.3-5.6 125-135
Bis-allylic (-CH₂-) ~2.8 ~25-27
Allylic (-CH₂-) 2.0-2.3 ~30-35
Terminal Alkyne (-C≡CH) 2.0-3.0 ~70 (-C≡C H), ~85 (C ≡CH)

| α-Methylene (-CH₂COOH) | ~2.4 | ~33-35 |

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled through two or three bonds. It is instrumental in tracing the path of the carbon chain by showing correlations between adjacent protons, such as linking olefinic protons to their neighboring allylic and bis-allylic protons. magritek.comacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of carbon resonances based on the proton assignments and is particularly useful for resolving the many overlapping methylene (B1212753) signals in the aliphatic region of the spectrum. magritek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling (after derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids in complex mixtures. nih.gov Due to the low volatility of free fatty acids, a derivatization step is essential prior to analysis. mdpi.com This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ether. The most common method is transesterification to form fatty acid methyl esters (FAMEs). researchgate.net

The derivatized sample is then injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-5ms or a more polar DB-225ms column). nih.govnih.gov The retention time of the FAME of this compound can be used for its identification and quantification relative to standards. As the components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each peak. The resulting spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint to confirm the identity of the compound. jmb.or.kr

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of fatty acids, often in their underivatized form. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most widely used mode for this purpose. sielc.comresearchgate.net

In a typical RP-HPLC setup, the analyte is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. nih.gov The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxyl group remains protonated for better peak shape. sielc.com

Detection can be achieved using a UV detector, as the carboxyl group has a weak absorbance around 205-210 nm. However, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is preferred. nih.govresearchgate.net LC-MS provides both the retention time from the HPLC separation and the mass-to-charge ratio from the MS, allowing for reliable quantification and positive identification of the target analyte in complex matrices. jsbms.jp

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In an IR spectrum of this compound, distinct absorption bands would confirm the presence of its key functional groups. acs.org A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. The C=O stretch of the carboxyl group would give a strong absorption band around 1710 cm⁻¹. Other expected signals include C=C stretching vibrations near 1650 cm⁻¹, sp² C-H stretches just above 3000 cm⁻¹, and sp³ C-H stretches just below 3000 cm⁻¹. Crucially, the terminal alkyne would be identified by a sharp, strong ≡C-H stretching band around 3300 cm⁻¹ and a C≡C stretching band (which may be weak) in the 2100-2150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR and is particularly sensitive to non-polar, symmetric bonds, making it well-suited for analyzing the carbon backbone of fatty acids. spectroscopyonline.comnih.gov The C=C and C≡C stretching vibrations, which can be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The C=C bonds would give rise to a strong peak around 1655 cm⁻¹, while the C≡C bond would be prominent around 2120 cm⁻¹. mdpi.com The numerous CH₂ groups in the alkyl chain also produce characteristic bands, such as the CH₂ twist at ~1300 cm⁻¹ and the C-C skeletal stretches between 1060 and 1130 cm⁻¹. researchgate.net The unique alkyne functionality provides a distinct spectral marker, which has been used to track fatty acid metabolism. frontiersin.org

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch Carboxylic Acid 2500-3300 (broad) Weak / Not prominent
≡C-H stretch Terminal Alkyne ~3300 (sharp, strong) ~3300 (sharp)
=C-H stretch Alkene 3010-3100 3010-3100
C-H stretch Alkane 2850-2960 2850-2960
C≡C stretch Alkyne 2100-2150 (weak-medium) ~2120 (strong)
C=O stretch Carboxylic Acid ~1710 (strong) ~1710 (weak)
C=C stretch Alkene ~1650 (variable) ~1655 (strong)

| CH₂ bend/scissor | Alkane | ~1465 | ~1440 (strong) |

Table of Compounds Mentioned

Compound Name
This compound
Eicosapentaenoic Acid (EPA)
Arachidonic acid
Fatty Acid Methyl Esters (FAMEs)
Fatty Acid Ethyl Esters (FAEEs)

Chromatographic Methods for Stereoisomer Separation

The separation of the various stereoisomers of this compound is a critical step in its characterization. Due to their identical chemical and physical properties in an achiral environment, enantiomers require chiral recognition for separation, while diastereomers and geometric isomers can be separated based on subtle differences in their spatial arrangement. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary techniques utilized for these challenging separations. researchgate.netyoutube.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases (CSPs), is a powerful and widely used method for the direct separation of enantiomers of fatty acids and their derivatives. researchgate.netnih.govcsfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times for the enantiomers. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including fatty acids. researchgate.netnih.gov

For polyunsaturated fatty acids, derivatization of the carboxylic acid group to an ester or amide is often performed to improve chromatographic behavior and detection. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing selectivity and resolution. csfarmacie.czresearchgate.net

Table 1: Chiral Stationary Phases (CSPs) for HPLC Separation of Fatty Acid Stereoisomers

CSP Type Chiral Selector Common Trade Names Applications in Lipid Separation
Polysaccharide-based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Chiralpak AD, Chiralcel OD Resolution of hydroxy and hydroperoxy fatty acid enantiomers. nih.govresearchgate.net
Pirkle-type π-acidic or π-basic aromatic rings (e.g., dinitrophenyl glycine) Whelk-O 1 Separation of derivatized amino acids and compounds with aromatic moieties.
Macrocyclic antibiotic Vancomycin, Teicoplanin Chirobiotic V, Chirobiotic T Enantioseparation of amino acids and carboxylic acids. csfarmacie.cz
Cyclodextrin-based α-, β-, or γ-cyclodextrin Cyclobond Separation of a wide range of chiral molecules, including those with hydrophobic cavities.

Gas Chromatography (GC): Gas chromatography is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization to fatty acid methyl esters (FAMEs) is a standard procedure to increase volatility. nih.gov The separation of geometric (cis/trans) isomers of polyunsaturated fatty acids can be achieved using highly polar capillary columns, such as those with cyanopropyl stationary phases. doaj.orgcsic.esresearchgate.net These columns provide excellent resolution based on the differences in boiling points and interactions of the isomers with the stationary phase. doaj.orgcsic.es While GC is highly effective for geometric isomers, the separation of enantiomers typically requires the use of chiral stationary phases or derivatization with a chiral reagent to form diastereomers. nih.gov

Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages such as high efficiency, reduced analysis time, and lower consumption of organic solvents. nih.govmdpi.comselvita.com Using supercritical carbon dioxide as the primary mobile phase, SFC provides a low-viscosity medium that allows for high flow rates and rapid separations. selvita.comacs.org Chiral SFC, coupled with mass spectrometry (SFC-MS), is particularly effective for the enantioseparation of complex lipids. nih.gov The technique has been successfully applied to the separation of enantiomers of various fatty acid derivatives, demonstrating its potential for the comprehensive stereochemical analysis of compounds like this compound. nih.govnih.gov

Advanced Spectroscopic Techniques for Conformational and Configurational Analysis

Once the stereoisomers are separated, advanced spectroscopic techniques are employed to elucidate their precise three-dimensional structure, including the conformation of the flexible carbon chain and the absolute configuration of any chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. magritek.com

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for different types of protons. Olefinic protons (-CH=CH-) typically resonate in the 5.3-6.4 ppm region, while the terminal alkyne proton (≡C-H) is expected to appear in a more shielded region, around 2-3 ppm. openochem.orglibretexts.orgnih.gov The coupling patterns between adjacent protons provide valuable information about the connectivity of the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom. The sp-hybridized carbons of the alkyne group resonate at distinct chemical shifts, typically between 65 and 100 ppm, which helps to confirm the presence of the terminal alkyne. openochem.org The olefinic carbons appear in the 120-140 ppm range.

Table 2: Typical NMR Chemical Shifts for Functional Groups in Polyunsaturated Alkynoic Acids

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10-12 175-185
Olefinic (-CH=CH-) 5.3-6.4 120-140
Allylic (=CH-CH₂-) ~2.0-2.3 ~25-35
Bis-allylic (=CH-CH₂-CH=) ~2.8 ~25
Terminal Alkyne (≡C-H) ~2-3 ~65-85 (≡C-H)
Internal Alkyne Carbon (R-C≡) - ~70-100 (R-C≡)
Terminal Methyl (-CH₃) ~0.9 ~14

Vibrational Circular Dichroism (VCD) Spectroscopy: Vibrational circular dichroism is a powerful chiroptical technique that provides information about the absolute configuration of chiral molecules in solution. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgrsc.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for determining the absolute stereochemistry. researchgate.netschrodinger.com

The practical application of VCD involves comparing the experimentally measured spectrum with a spectrum predicted by quantum mechanical calculations for a known absolute configuration. nih.govresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. schrodinger.com This technique is particularly valuable for complex and flexible molecules like oxidized polyunsaturated fatty acids, where traditional methods may be challenging to apply. rsc.orgrsc.org The application of VCD would be crucial for determining the absolute configuration of any chiral centers that may be present in this compound or its derivatives. rsc.orgrsc.org

Table 3: Principles and Application of Vibrational Circular Dichroism (VCD)

Aspect Description
Principle Measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net
Information Obtained Provides a unique spectral fingerprint that is directly related to the absolute configuration and conformation of a chiral molecule in solution. rsc.org
Methodology The experimental VCD spectrum is compared to theoretical spectra calculated for each possible enantiomer. A match confirms the absolute configuration. nih.govschrodinger.com
Advantages Non-destructive, does not require crystallization or derivatization, and is applicable to a wide range of molecules, including those with high conformational flexibility. rsc.orgrsc.org
Application to Lipids Has been successfully used to determine the absolute configuration and conformational preferences of various oxidized polyunsaturated fatty acids. rsc.orgrsc.org

Theoretical and Computational Studies on Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of icosa-5,8,11,14,17-pentaen-19-ynoic acid. These calculations could predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the electrostatic potential surface could reveal regions susceptible to electrophilic or nucleophilic attack. Key parameters that would be calculated are summarized in the table below.

Table 7.1.1: Predicted Parameters from Quantum Chemical Calculations

Parameter Predicted Significance
HOMO Energy Indicates the molecule's ability to donate electrons. A higher energy level suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the molecule's ability to accept electrons. A lower energy level suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Electrostatic Potential Maps the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to its numerous double and triple bonds, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations could be employed to explore this vast conformational space. By simulating the molecule's movement over time in a solvated environment, researchers could identify the most stable, low-energy conformations. This information is vital for understanding how the molecule might interact with biological systems.

Docking Studies with Hypothetical Enzyme Active Sites and Receptor Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed with various enzyme active sites or receptor binding pockets to hypothesize its potential biological targets. For instance, given its structural similarity to other fatty acids, it could be docked into the active sites of cyclooxygenases or lipoxygenases.

Table 7.3.1: Hypothetical Docking Study Parameters

Parameter Significance
Binding Affinity (e.g., in kcal/mol) A calculated estimation of the strength of the interaction between the ligand and the target protein. More negative values indicate stronger binding.
Binding Pose The predicted orientation of the ligand within the binding site, highlighting key intermolecular interactions.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry methods can be used to predict various spectroscopic properties of a molecule. For this compound, these predictions could aid in its experimental identification and characterization. For example, calculating the nuclear magnetic resonance (NMR) chemical shifts could help in assigning the signals in an experimental spectrum. Similarly, predicting the infrared (IR) vibrational frequencies could help identify characteristic functional groups.

Table 7.4.1: Computationally Predicted Spectroscopic Data

Spectroscopic Technique Predicted Data
¹H NMR Chemical shifts (ppm) for each hydrogen atom.
¹³C NMR Chemical shifts (ppm) for each carbon atom.
Infrared (IR) Spectroscopy Vibrational frequencies (cm⁻¹) corresponding to bond stretches, bends, and other molecular vibrations.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) modeling is a computational approach to understand how the chemical structure of a compound influences its biological activity. For this compound, a hypothetical SAR study would involve creating a library of structural analogs and correlating their structural features with a predicted biological activity. This could involve modifying the length of the carbon chain, the position and configuration of the double and triple bonds, or altering the carboxylic acid head group. Quantitative Structure-Activity Relationship (QSAR) models could then be developed to predict the activity of new, unsynthesized analogs.

Table 7.5.1: Components of a Hypothetical SAR Study

Component Description
Molecular Descriptors Calculation of various physicochemical properties for each analog, such as lipophilicity (logP), molecular weight, polar surface area, and electronic parameters.
Statistical Model Development of a mathematical equation (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with biological activity.
Model Validation Rigorous testing of the model's predictive power using internal and external validation sets of compounds.

Molecular Mechanisms of Biological Activity of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid Non Human, Non Clinical Focus

Interactions with Lipid-Binding Proteins and Enzymes

Icosa-5,8,11,14,17-pentaen-19-ynoic acid, by virtue of its structural similarity to canonical polyunsaturated fatty acids (PUFAs), is predicted to interact with a range of lipid-binding proteins and enzymes that normally process substrates like arachidonic acid (AA) and EPA. The introduction of a terminal alkyne group fundamentally alters its electronic and steric properties, transforming it from a simple substrate into a potent modulator, and often an inhibitor, of these enzymes.

Investigation of Substrate Specificity for Fatty Acid Desaturases and Elongases

Research into plant-based systems has identified fatty acid acetylenases (FAAs), which are divergent forms of FAD2 desaturases, that catalyze the conversion of a double bond into a triple bond. For example, a Δ12-fatty acid acetylenase from Helianthus annuus (sunflower) converts linoleate into crepenynate by forming a triple bond at the Δ12 position mdpi.com. This indicates that the enzymatic machinery for creating acetylenic bonds exists in nature and is structurally related to desaturases. It is plausible that acetylenic fatty acids like this compound could act as competitive inhibitors or mechanism-based inactivators of desaturases and elongases that typically bind C20 PUFAs, though specific experimental data are required to confirm this hypothesis.

Impact on Lipoxygenase and Cyclooxygenase Pathways in non-human systems

The most well-documented activity of acetylenic fatty acid analogues is their potent inhibition of the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are responsible for the synthesis of inflammatory mediators like leukotrienes and prostaglandins, respectively.

Lipoxygenase (LOX) Pathway: Studies on various acetylenic fatty acids demonstrate their role as LOX inhibitors. The enzyme initiates catalysis by abstracting a hydrogen atom from a methylene (B1212753) group between two cis-double bonds nih.gov. The terminal alkyne group in this compound, an analogue of EPA, positions it as a likely inhibitor of 5-LOX, the key enzyme in leukotriene biosynthesis. Research on related compounds shows that the presence of triple bonds can lead to irreversible inhibition. For example, 5,8,11,14-eicosatetraynoic acid (ETYA), the acetylenic analogue of arachidonic acid, is a well-known pan-inhibitor of both COX and LOX pathways.

Cyclooxygenase (COX) Pathway: Acetylenic analogues also potently inhibit COX enzymes. A study on acetylenic analogues of icosa-5,11,14-trienoic acid found that the positioning of the acetylenic bond is critical for inhibitory activity. While some analogues were poor inhibitors of lipoxygenase, icosa-5,11,14-triynoic acid was a potent inhibitor of cyclooxygenase with an ID50 of 0.35 µM nih.gov. This high potency is attributed to the interaction of the alkyne functionality with the enzyme's active site. Given that this compound is an analogue of EPA, which is a substrate for COX, it is expected to act as a competitive inhibitor, preventing the formation of 3-series prostaglandins.

Table 1: Inhibitory Activity of an Acetylenic Fatty Acid Analogue on Cyclooxygenase
CompoundTarget EnzymeID50 (µM)Reference
Icosa-5,11,14-triynoic acidCyclooxygenase0.35 nih.gov

Modulation of Cellular Signaling Pathways in model organisms/cell lines

By inhibiting the production of eicosanoids (prostaglandins and leukotrienes), this compound is predicted to significantly modulate downstream cellular signaling pathways involved in inflammation and cell proliferation. Eicosanoids exert their effects by binding to specific G-protein coupled receptors, which in turn activate intracellular signaling cascades.

Key pathways likely affected include:

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pro-inflammatory products of the COX and LOX pathways, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), are known activators of NF-κB mdpi.comresearchgate.net. By blocking the synthesis of these mediators, acetylenic fatty acids would be expected to suppress the activation of NF-κB, leading to reduced expression of inflammatory genes like cytokines and adhesion molecules. Studies on EPA have shown it can perturb the NF-κB pathway in pancreatic tumor cells nih.gov.

MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial for transducing extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis wikipedia.orgnih.gov. The activity of these pathways can be modulated by eicosanoids mdpi.com. Therefore, inhibition of eicosanoid production by this compound would likely alter MAPK signaling, impacting cellular fate.

PPAR Modulation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs nih.govnih.govmdpi.com. While canonical PUFAs like EPA and DHA are known PPAR activators, the effect of an acetylenic analogue is less certain. It could potentially act as an antagonist or a partial agonist, thereby modulating the expression of PPAR target genes involved in fatty acid oxidation and anti-inflammatory responses.

Role as a Precursor to Novel Bioactive Metabolites in vitro or non-human systems

While primarily acting as an inhibitor, this compound could also serve as a substrate for certain enzymes, leading to the formation of novel bioactive metabolites with unique properties. The metabolism of a related compound, 5,8,11-eicosatrienoic acid, by the 5-lipoxygenase pathway in rat basophilic leukemia cells yields leukotriene A3 (LTA3) nih.govresearchgate.net. However, the subsequent conversion to LTB3 was found to be inefficient, suggesting that the enzyme LTA-hydrolase has specific structural requirements that are not met by all substrates nih.govresearchgate.net.

Based on this precedent, it is conceivable that this compound could be converted by 5-LOX into an acetylenic analogue of LTA5. The fate and biological activity of such a metabolite would be novel. It might be a poor substrate for downstream enzymes like LTA4 hydrolase or LTC4 synthase, potentially leading to its accumulation or shunting into alternative metabolic pathways. These novel metabolites could possess unique biological activities, distinct from both the parent compound and the natural leukotrienes.

Table 2: Leukotriene Production from Different Fatty Acid Substrates in Rat Basophilic Leukemia Cell Homogenates
Substrate (30 µM)LTA Analogue Produced (nmol)LTB Analogue Produced (nmol)Reference
5,8,11-Eicosatrienoic acid6.2 ± 1.1 (LTA3)0.15 ± 0.04 (LTB3) researchgate.net
Arachidonic acid15.5 ± 1.9 (LTA4)4.2 ± 0.4 (LTB4) researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs on Target Proteins

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features contribute to the biological activity of a molecule. For acetylenic fatty acids, SAR studies have primarily focused on their inhibitory effects on COX and LOX enzymes.

The key structural features influencing activity include:

The Acetylenic Bond: The triple bond is the most critical feature. It renders the molecule a potent, often mechanism-based, inhibitor of enzymes that metabolize fatty acids. Its rigid, linear geometry and electron density differ significantly from a cis-double bond, leading to altered binding and reactivity in the enzyme's active site.

Position of the Acetylenic Bond: The location of the triple bond is paramount. In this compound, the alkyne is at the omega-1 position (C-19). This terminal position distinguishes it from analogues like ETYA where triple bonds replace the internal double bonds. This terminal modification may specifically interfere with the tail-end binding of the fatty acid within the active site channel of enzymes like LOX nih.gov.

Comparative Biological Activity with Canonical Polyunsaturated Fatty Acids (e.g., EPA, DHA)

The biological activity of this compound is best understood in comparison to its parent compound, EPA. While EPA is a substrate for COX and LOX enzymes, leading to the production of anti-inflammatory and pro-resolving mediators (like 3-series prostaglandins and E-series resolvins), the acetylenic analogue acts primarily as an inhibitor.

Inflammation: EPA's anti-inflammatory effects are partly mediated by its metabolites and by competitively inhibiting the conversion of arachidonic acid to pro-inflammatory eicosanoids mdpi.com. This compound would achieve a more direct anti-inflammatory effect by blocking the COX and LOX enzymes entirely, preventing the formation of both pro-inflammatory AA-derived mediators and potentially beneficial EPA-derived mediators. Studies have shown EPA is often a more potent anti-inflammatory agent than DHA in specific cellular contexts, such as inhibiting mediator production from asthmatic alveolar macrophages researchgate.net. The acetylenic analogue would likely exhibit an even stronger, albeit less nuanced, inhibitory profile.

Platelet Aggregation: EPA is known to reduce platelet aggregation, an effect that contributes to its cardiovascular benefits nih.govnih.gov. It does so by competing with AA for COX-1 in platelets, leading to reduced production of the potent pro-aggregatory molecule thromboxane A2 (TXA2) and increased production of the weakly anti-aggregatory thromboxane A3. This compound, as a potent COX inhibitor, would be expected to have a strong anti-platelet aggregation effect by directly blocking thromboxane synthesis.

Derivatization Strategies and Analogs of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid for Research Applications

Synthesis of Isotopically Labeled Icosa-5,8,11,14,17-pentaen-19-ynoic acid for Mechanistic Studies

Isotopically labeled versions of this compound are invaluable for a range of mechanistic studies, including the tracing of its metabolic fate and the quantification of its levels in biological systems using mass spectrometry. The introduction of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) provides a "heavy" signature that allows for its distinction from endogenous, unlabeled molecules.

The synthesis of deuterated PUFAs often involves the use of deuterated building blocks and standard organic synthesis reactions. For instance, the synthesis of deuterated linoleic acid has been achieved, which can serve as a model for the more complex this compound. General strategies for deuteration include the reduction of a suitable precursor with a deuterated reducing agent or the use of deuterated starting materials in a multi-step synthesis.

A common strategy for introducing deuterium into a fatty acid chain is through the deuteration of the bis-allylic positions, which are prone to oxidation. This "reinforcement" of the lipid with deuterium can also be used to study the role of lipid peroxidation in cellular processes. wikipedia.orgnih.gov For this compound, this would involve the specific replacement of hydrogen atoms with deuterium at the C-7, C-10, C-13, and C-16 positions. The synthesis would likely start from a smaller, deuterated building block and extend the carbon chain through a series of coupling reactions, such as Wittig reactions or Sonogashira couplings, to introduce the double and triple bonds.

Table 1: Potential Isotopically Labeled Analogs of this compound

Labeled PositionIsotopePotential Application
Carboxyl Carbon¹³CTracing metabolic pathways
Various positions on the carbon chain²H (Deuterium)Quantification by mass spectrometry, studying kinetic isotope effects
Bis-allylic positions (C-7, C-10, C-13, C-16)²H (Deuterium)Investigating the role of lipid peroxidation wikipedia.orgnih.gov

Preparation of Esters, Amides, and Other Fatty Acid Derivatives

The carboxylic acid group of this compound is a prime site for derivatization to create esters and amides. These derivatives can be used to probe the binding requirements of its protein targets, to enhance its stability, or to attach reporter groups for visualization and detection.

Esters: Esterification of the carboxylic acid can be achieved through various standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. Enzymatic synthesis using lipases is also a viable and often more selective method for preparing fatty acid esters. google.com For example, the ethyl ester of this compound could be synthesized to potentially improve its cell permeability or to mimic endogenous esterified forms.

Amides: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine. nih.gov This allows for the introduction of a wide variety of functionalities. For instance, coupling with fluorescently labeled amines can generate probes for fluorescence microscopy. The synthesis of fatty acid amides from their corresponding fatty acids and amines has been well-documented. nih.govbiorxiv.orgnih.govmdpi.com

Table 2: Examples of Potential Derivatives of this compound

Derivative TypeReagentPotential Application
Methyl EsterMethanol, Acid catalystIncreased volatility for GC analysis
Ethyl EsterEthanol, Acid catalystProdrug, modified bioavailability
N-hydroxysuccinimide esterN-hydroxysuccinimide, DCCActivated ester for coupling to amines
EthanolamideEthanolamine, Coupling agentMimicking endogenous signaling lipids
Fluorescent AmideFluorescent amine, Coupling agentCellular imaging and localization studies

Design and Synthesis of Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. wikipedia.org This involves the synthesis of a probe that incorporates a photoreactive group. Upon binding to its target and subsequent irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the target protein.

The design of a photoaffinity probe based on this compound would involve the introduction of a photoreactive moiety, such as a diazirine, benzophenone, or an aryl azide (B81097), onto the fatty acid backbone. wikipedia.org The position of this group is critical and should be chosen to minimize disruption of the binding to the target. Often, the photoreactive group is placed at a position that is solvent-exposed when the ligand is bound to its target. Additionally, a reporter tag, such as a biotin (B1667282) or a clickable alkyne or azide group, is often included for the subsequent enrichment and identification of the labeled proteins.

While no specific photoaffinity probes of this compound have been reported, the principles of probe design for other fatty acids can be applied. nih.govnih.govacs.org For example, a probe could be designed with a photoreactive group at the omega-end of the molecule, distal to the carboxylic acid, to minimize interference with binding.

Table 3: Components of a Hypothetical Photoaffinity Probe of this compound

ComponentExample MoietyFunction
Recognition ElementThis compound scaffoldBinds to the target protein
Photoreactive GroupDiazirine, Benzophenone, Aryl azideForms a covalent bond with the target upon UV irradiation wikipedia.org
Reporter TagBiotin, Alkyne, AzideEnables detection and enrichment of the labeled target protein

Creation of Conformationally Constrained Analogs for SAR Studies

Understanding the structure-activity relationship (SAR) of this compound requires knowledge of its bioactive conformation, the three-dimensional shape it adopts when bound to its target. Synthesizing conformationally constrained analogs, where the flexibility of the molecule is reduced, can help to elucidate this bioactive conformation. nih.gov

The long, flexible chain of this compound can be made more rigid by introducing cyclic structures or bulky groups. For example, some of the double bonds could be replaced with cyclopropane (B1198618) rings, or the chain could be cyclized to form a macrocycle. The design of such analogs is often guided by computational modeling to predict which conformations are important for biological activity.

While specific conformationally constrained analogs of this compound have not been described in the literature, studies on other fatty acid mimetics provide a roadmap for this approach. nih.gov For instance, researchers have designed and synthesized conformationally restricted analogs of other lipids to probe their interactions with their protein targets. portlandpress.com These strategies could be adapted to create rigid versions of this compound to investigate its SAR.

Table 4: Strategies for Creating Conformationally Constrained Analogs

StrategyModificationRationale
CyclizationFormation of a macrocyclic lactone or lactamRestricts the overall flexibility of the carbon chain
Introduction of Cyclic MoietiesReplacement of a double bond with a cyclopropane ringLocks the local conformation of the chain
Incorporation of Bulky GroupsAddition of methyl or other bulky groups near the double bondsHinders free rotation around single bonds
Use of Aromatic RingsInsertion of a phenyl ring within the carbon chainCreates a rigid segment within the molecule

Future Directions and Research Gaps in the Study of Icosa 5,8,11,14,17 Pentaen 19 Ynoic Acid

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Icosa-5,8,11,14,17-pentaen-19-ynoic acid?

  • Methodological Answer : Synthesis typically involves modifying eicosapentaenoic acid (EPA) derivatives to introduce the ω-terminal alkyne group. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ = 200–210 nm) is recommended. Ensure solvent residues (e.g., ethanol) are quantified via gas chromatography (GC) .

Q. How should researchers address solubility challenges during experimental workflows?

  • Methodological Answer : The compound is supplied in ethanol (2.5 mg/mL) but can be reconstituted in DMSO or DMF via solvent exchange under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous buffers (e.g., PBS), dilute the ethanol stock gradually to avoid precipitation. Note that solubility in PBS (pH 7.2) is ~0.1 mg/mL, and solutions should be prepared fresh to avoid degradation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : While not classified under GHS, assume hazard potential due to structural similarity to EPA derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at -20°C in amber vials under nitrogen. For spills, use absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can click chemistry be leveraged to study the metabolic incorporation of this compound?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags (e.g., fluorophores, biotin). To track metabolic pathways:

Incubate cells with the compound (10–50 µM, 24–48 hrs).

Fix cells and perform CuAAC with azide-probes.

Image via fluorescence microscopy or analyze via Western blot (biotin-streptavidin).
Validate specificity using alkyne-free controls and quantify incorporation via LC-MS .

Q. What experimental design considerations are needed to resolve contradictions in anti-inflammatory data across models?

  • Methodological Answer : Discrepancies may arise from differences in cell types (e.g., macrophages vs. endothelial cells) or dose regimes.

  • Standardization : Use consistent units (e.g., µM vs. µg/mL) and validate compound stability in culture media.
  • Controls : Include EPA (without alkyne) to isolate alkyne-specific effects.
  • Multi-omics : Pair lipidomic profiling (LC-MS/MS) with cytokine arrays (e.g., IL-1β, TNF-α) to correlate metabolic incorporation with inflammatory endpoints .

Q. Which analytical techniques are optimal for quantifying trace metabolites in complex biological matrices?

  • Methodological Answer :

  • Extraction : Use Folch method (chloroform:methanol 2:1) with internal standards (e.g., deuterated EPA).
  • Detection : LC-MS/MS with reversed-phase C18 columns and negative-ion electrospray ionization (ESI-). Monitor transitions for the parent compound (m/z 297→) and predicted metabolites (e.g., β-oxidation products).
  • Validation : Spike recovery assays (70–130%) and limit of detection (LOD < 1 ng/mL) ensure reproducibility .

Data Analysis and Interpretation

Q. How should researchers statistically validate small-sample fatty acid composition studies?

  • Methodological Answer : For non-normally distributed data (common in lipidomics), use non-parametric tests (Mann-Whitney U) and report median ± interquartile range (IQR). Address outliers via Grubbs’ test. For multi-group comparisons (e.g., time-series), apply false discovery rate (FDR) correction. Visualize trends with heatmaps or PCA .

Q. What strategies mitigate validity threats in metabolic labeling experiments?

  • Methodological Answer :

  • Confounding variables : Control for cell viability (MTT assay) and batch effects (randomize sample processing).
  • Technical replicates : Perform triplicate MS runs with coefficient of variation (CV) < 15%.
  • Blinding : Assign sample IDs randomly to prevent analyst bias during data acquisition .

Tables for Key Properties

Property Value Reference
Molecular FormulaC₂₀H₂₆O₂
Molecular Weight298.4 g/mol
Solubility in PBS (pH 7.2)0.1 mg/mL
Storage Stability≥2 years at -20°C (ethanol stock)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.